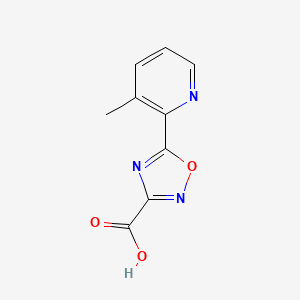

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-(3-methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c1-5-3-2-4-10-6(5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |

InChI Key |

WTOWAVZNQUIIEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Amidoxime Route via Cyclodehydration (Two-Step or One-Pot)

This is the most commonly reported and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles including the target compound.

- Step 1: Synthesis of amidoxime intermediate from the corresponding nitrile by reaction with hydroxylamine hydrochloride and base (e.g., triethylamine) in ethanol at room temperature or mild heating.

- Step 2: Coupling of the amidoxime with a carboxylic acid derivative (such as 2-(3-methylpyridin-2-yl)acetic acid) using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF.

- Step 3: Cyclodehydration under heating (e.g., 100 °C) in the presence of triethylamine to form the oxadiazole ring.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride (1.5 equiv), TEA (2 equiv), EtOH, RT, 6 h | - | In situ formation |

| Coupling | 2-(3-methylpyridin-2-yl)acetic acid (1 equiv), EDC (1.5 equiv), HOAt (20 wt% in DMF), RT, 24 h | - | Formation of O-acyl amidoxime |

| Cyclodehydration | Triethylamine (1 equiv), 100 °C, 3 h | 66 | Extraction and purification follow |

This method yields the target oxadiazole in moderate to good yields (~66%) and can be performed in a one-pot fashion, enhancing efficiency and scalability.

Carbonyldiimidazole (CDI) Mediated One-Pot Synthesis

An alternative approach uses CDI as both the coupling and cyclodehydration reagent, enabling a streamlined synthesis.

- CDI is added to a solution of the carboxylic acid (e.g., cyclopentylcarboxylic acid analogs) in DMF at room temperature.

- The amidoxime (prepared or commercial) is added, and the mixture stirred for several hours.

- Additional CDI is added, and the reaction heated (e.g., 115 °C for 6 h) to promote cyclodehydration forming the oxadiazole ring.

Cyclization from Hydrazines and Carboxylic Acid Derivatives

Though less specific for this compound, oxadiazole derivatives can be synthesized by cyclization of hydrazines with carboxylic acid derivatives or esters under dehydrating conditions.

Multistep Synthesis via DNA-Conjugated Aryl Amidoximes (Advanced Research)

Recent research explores multistep synthesis pathways involving DNA-conjugated aryl nitriles to form amidoximes, followed by cyclization to 1,2,4-oxadiazoles. Though primarily used for library synthesis and screening, these methods demonstrate the versatility of amidoxime intermediates in oxadiazole formation.

Detailed Research Findings and Data Summary

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Carboxylic Acid + EDC/HOAt | Hydroxylamine hydrochloride, TEA, EDC, HOAt, DMF | RT to 100 °C, 24-30 h total | ~66 | One-pot, moderate yield, scalable | Requires careful control of cyclodehydration |

| CDI Mediated One-Pot | CDI, amidoxime, DMF | RT to 115 °C, 6-10 h | ~61 | High purity, simple purification | High temperature, longer reaction time |

| Hydrazine + Carboxylic Acid Derivatives | Hydrazine, acid or ester, acid catalyst | Heating under acidic conditions | Variable | Alternative route, potentially simpler reagents | Less common for 1,2,4-oxadiazoles specifically |

| DNA-Conjugated Amidoximes | DNA-linked nitriles, hydroxylamine | Multistep, mild to moderate heating | Research scale | Enables library synthesis | Complex, specialized |

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the 3-methylpyridine moiety enhances the bioactivity of these compounds against various bacterial strains. For instance, studies have shown that modifications to the oxadiazole ring can lead to increased potency against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Properties

Compounds containing the oxadiazole structure have been investigated for their anti-inflammatory effects. In vitro studies suggest that 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can inhibit pro-inflammatory cytokines, presenting a possible therapeutic avenue for treating inflammatory diseases .

Cancer Research

The potential antitumor activity of oxadiazole derivatives has been a focus of recent studies. Specific compounds have demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. This makes this compound a candidate for further investigation in cancer therapy .

Materials Science

Polymer Chemistry

In materials science, the oxadiazole group is valued for its ability to enhance thermal stability and mechanical properties in polymer formulations. Research has shown that incorporating this compound into polymer matrices can improve their performance characteristics, such as resistance to heat and chemical degradation .

Sensors and Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. Recent studies have explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound can enhance charge transport properties and overall device efficiency .

Agrochemicals

Pesticide Development

The synthesis of novel pesticides has included the use of oxadiazole derivatives due to their biological activity against pests. Research indicates that these compounds can act as effective insecticides or herbicides by disrupting metabolic pathways in target organisms. This application is particularly relevant in developing eco-friendly agricultural practices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Biological Activity

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound demonstrated notable antiproliferative activity against human cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | |

| MCF-7 (Breast) | 15.0 | |

| A549 (Lung) | 10.0 | |

| Caco-2 (Colon) | 20.0 |

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess significant activity against various bacterial and fungal strains.

Antitubercular Activity

In particular, this compound has exhibited activity against Mycobacterium tuberculosis strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antitubercular agent.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| M. tuberculosis H37Rv | 8 | Moderate |

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Low |

These results underscore the compound's potential in treating resistant strains of bacteria.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research indicates that oxadiazoles can inhibit various enzymes and receptors involved in disease progression:

- Inhibition of Enzymes : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases.

- Receptor Modulation : It may act on receptors involved in cell signaling pathways related to cancer and inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves cyclization of precursors such as carboxylic acid hydrazides or nitrile derivatives. For example, analogous oxadiazoles are synthesized via condensation of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by cyclization under reflux with catalysts like palladium or copper in solvents such as DMF or toluene . Optimization may include adjusting catalyst loading (e.g., 0.5–2 mol% Pd), temperature (80–120°C), and reaction time (6–24 hours). Purification often employs column chromatography or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C-NMR : To confirm the oxadiazole ring and pyridyl substituents (e.g., aromatic protons at δ 7.14–8.34 ppm and carbonyl carbons at ~170 ppm) .

- IR Spectroscopy : Detect C=O (1722–1631 cm⁻¹) and NH/OH (3174–3450 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 162–163) .

- Elemental Analysis : Validate purity (C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Functional group modifications improve solubility:

- Ionizable groups : Introduce carboxylic acid derivatives (e.g., sodium salts) via saponification .

- PEGylation : Attach polyethylene glycol chains to the pyridyl group .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity)?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC values, using S. aureus ATCC 25923 as a control) .

- Compound purity : Verify via HPLC (≥95% purity) and assess degradation under assay conditions (e.g., pH 7.4 stability) .

- Structural analogs : Compare with derivatives (e.g., 5-phenyl-1,3,4-oxadiazole) to identify SAR trends .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability .

- DFT calculations : Calculate electrostatic potential maps (e.g., via Gaussian 09) to predict reactive sites .

Q. How can structural discrepancies in crystallographic or NMR data be analyzed?

- Methodological Answer : For unexpected NMR peaks or crystal packing:

- Tautomerism : Check for oxadiazole ↔ hydroxy-oxadiazole interconversion using variable-temperature NMR .

- Impurity profiling : Conduct LC-MS to detect byproducts (e.g., uncyclized intermediates) .

- X-ray crystallography : Resolve ambiguities in ring conformation (e.g., oxadiazole planarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.